molecular formula C23H18N2 B12088487 1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)-

1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)-

Cat. No.: B12088487
M. Wt: 322.4 g/mol
InChI Key: VDVHHUHPMIIPIZ-WUKNDPDISA-N
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Description

1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- is a heterocyclic organic compound characterized by a pyrazole ring substituted with phenyl groups at positions 1 and 5, and a phenylethenyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, the reaction of phenylhydrazine with benzoylacetone can yield 1,5-diphenylpyrazole.

    Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where the 1,5-diphenylpyrazole undergoes a palladium-catalyzed coupling with styrene.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated purification systems to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the phenylethenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized side chains.

    Reduction: Saturated pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- varies depending on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. For instance, it can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole, 3,5-diphenyl-: Lacks the phenylethenyl group, making it less versatile in certain synthetic applications.

    1H-Pyrazole, 1-phenyl-3-(2-phenylethenyl)-: Similar structure but with fewer phenyl substitutions, affecting its reactivity and applications.

Uniqueness

1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- is unique due to the presence of both phenyl and phenylethenyl groups, which enhance its chemical reactivity and potential for diverse applications. This combination of substituents allows for a broader range of chemical modifications and biological interactions compared to its simpler analogs.

Properties

Molecular Formula

C23H18N2

Molecular Weight

322.4 g/mol

IUPAC Name

1,5-diphenyl-3-[(E)-2-phenylethenyl]pyrazole

InChI

InChI=1S/C23H18N2/c1-4-10-19(11-5-1)16-17-21-18-23(20-12-6-2-7-13-20)25(24-21)22-14-8-3-9-15-22/h1-18H/b17-16+

InChI Key

VDVHHUHPMIIPIZ-WUKNDPDISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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